

Application Notes and Protocols for Hordein Extraction from Barley Flour

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hortein*

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Introduction

Hordeins are the primary storage proteins found in barley, classified into several groups including B, C, D, and γ hordeins, based on their molecular weights.^[1] These proteins are of significant interest in various fields, from brewing and food science to immunology and drug development, particularly in the context of celiac disease research. The extraction of hordeins from barley flour is a critical first step for their characterization and subsequent use in experimental settings. This document provides detailed protocols for hordein extraction, purification, and analysis.

Principles of Extraction

The extraction of hordeins relies on their solubility characteristics. They are classified as prolamins, meaning they are soluble in aqueous alcohol solutions.^[2] Different extraction protocols have been developed to optimize the yield and purity of the extracted hordeins. Common methods involve the use of alcohols like isopropanol or ethanol, often in combination with reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol to break disulfide bonds and improve the solubility of certain hordein fractions.^[3] Sequential extraction steps are frequently employed to first remove more soluble proteins like albumins and globulins, thereby enriching the final hordein fraction.

Experimental Protocols

Protocol 1: Rapid Extraction with Propan-2-ol and a Reducing Agent

This method is designed for efficient extraction of a broad range of hordeins and is suitable for routine analysis.

Materials:

- Barley flour
- 55% (v/v) propan-2-ol
- 2% (v/v) 2-mercaptoethanol
- Centrifuge tubes (50 mL)
- Water bath or incubator at 60°C
- Centrifuge
- Vortex mixer

Procedure:

- Sample Preparation: Weigh 1 gram of barley flour and place it into a 50 mL centrifuge tube.
- Pre-extraction (Optional but Recommended): To remove albumins and globulins, add 10 mL of 0.5 M NaCl solution to the flour. Vortex thoroughly for 5 minutes at room temperature. Centrifuge at 4500 x g for 10 minutes and discard the supernatant. This step can be repeated for higher purity.[\[2\]](#)
- Hordein Extraction: To the pellet, add 10 mL of the extraction solution (55% propan-2-ol with 2% 2-mercaptoethanol).
- Incubation: Vortex the mixture vigorously to ensure the pellet is fully dispersed. Incubate the tube in a water bath at 60°C for 30-60 minutes, with intermittent vortexing every 10-15

minutes.[3][4]

- **Centrifugation:** After incubation, centrifuge the sample at 4500 x g for 15 minutes to pellet the insoluble material.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the extracted hordeins. This can be used for immediate analysis or stored at -20°C for later use.

Protocol 2: Sequential Extraction for Fractionation

This protocol allows for the sequential extraction of different protein fractions, providing a more purified hordein sample.

Materials:

- Barley flour
- Deionized water
- 0.5 M NaCl solution
- 50% (v/v) Isopropyl alcohol (IPA) with 1% (w/v) Dithiothreitol (DTT)
- Urea/DTT buffer (8 M urea, 1% (w/v) DTT, 20 mM triethylamine-HCl, pH 6)
- Centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer

Procedure:

- **Sample Preparation:** Weigh 20 mg of barley flour into a centrifuge tube.[5]
- **Albumin and Globulin Extraction:** Add 1 mL of deionized water, vortex, centrifuge at 15,000 x g for 5 minutes, and collect the supernatant (water-soluble fraction). Repeat this step with 0.5 M NaCl to extract salt-soluble proteins.[6]

- Hordein Extraction (Alcohol-Soluble Fraction): To the remaining pellet, add 0.5 mL of 50% (v/v) IPA with 1% (w/v) DTT. Vortex for 30 seconds. Centrifuge at 15,000 x g for 5 minutes. Collect the supernatant. Repeat this extraction step and pool the supernatants.[5]
- Glutelin Extraction (Optional): The remaining pellet can be extracted with the Urea/DTT buffer to solubilize glutelins.[7]

Data Presentation

The efficiency of hordein extraction can be influenced by the solvent, temperature, and the presence of reducing agents. The following table summarizes quantitative data from various studies.

Extraction Method	Temperature	Key Findings
55% (v/v) propan-2-ol + 2% (v/v) 2-mercaptopropanoic acid	60°C	More hordein was extracted at 60°C compared to 20°C.[3] A single extraction at 60°C was found to be nearly as effective as three sequential extractions.[4]
50% 1-propanol + 2% DTT	Room Temp.	A single 5-minute extraction was sufficient to dissolve enough hordein for analysis, with the majority of soluble proteins removed in the first 5 minutes.[8]
0.3 M NaI + 7.5% 1-propanol (DuPont protocol)	Room Temp.	Effective for extracting prolamins (gliadins, secalins, and hordeins).[2]
Sequential: Water, 0.5 M NaCl, IPA/DTT, Urea/DTT	Room Temp.	Allows for the separation of different protein classes.[6]

Purification of Extracted Hordeins

For applications in drug development and detailed biochemical studies, further purification of the extracted hordeins may be necessary.

Fast Protein Liquid Chromatography (FPLC):

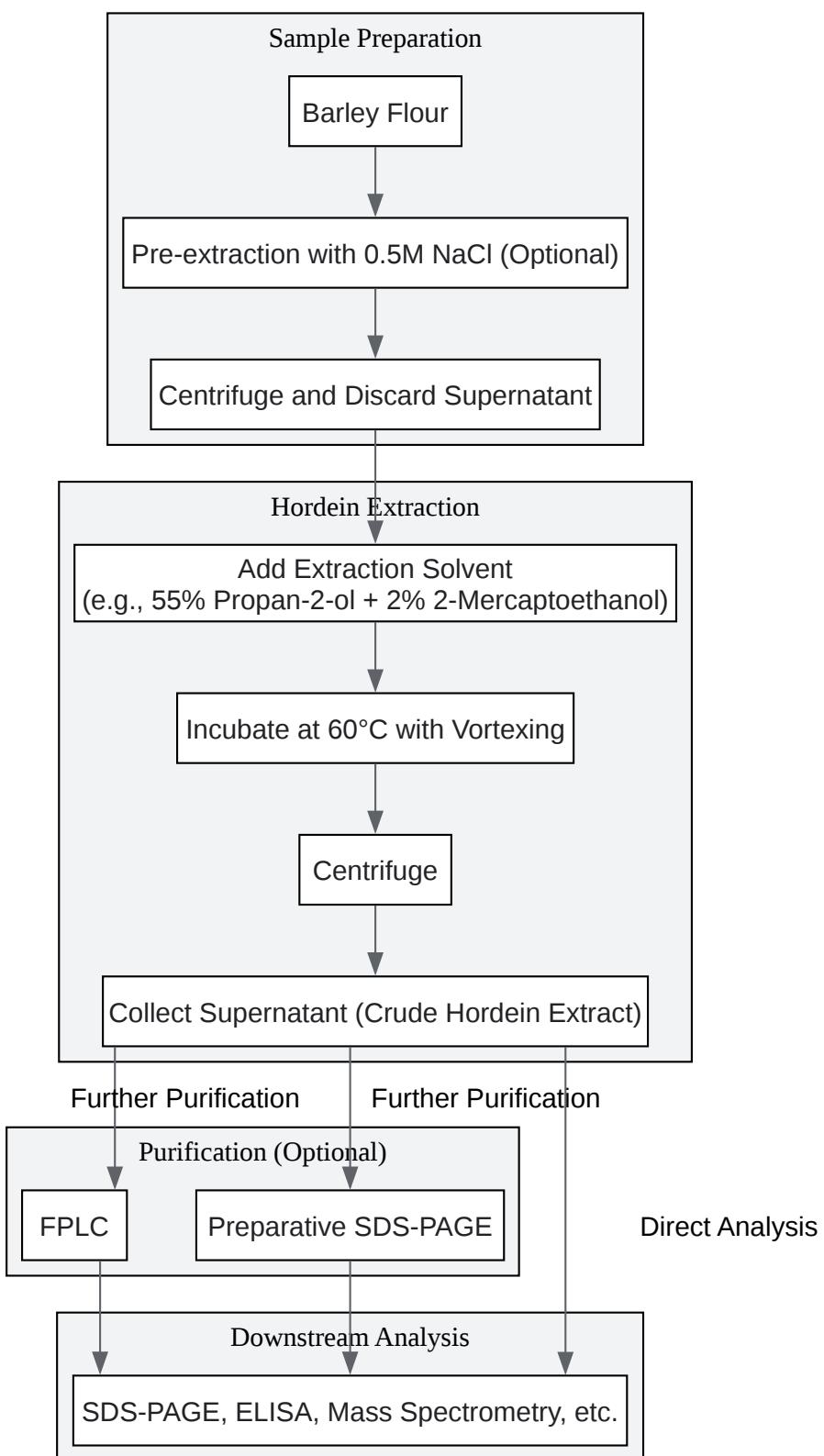
FPLC is a suitable method for purifying different classes of hordeins.^[6] The crude hordein extract can be subjected to size-exclusion or ion-exchange chromatography to separate the B, C, D, and γ hordeins based on their size and charge differences.

Preparative SDS-PAGE:

For obtaining highly purified specific hordein fractions, preparative Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be employed. This technique separates the hordeins based on their molecular weight, and the desired protein bands can be excised from the gel for further analysis.

Visualizations

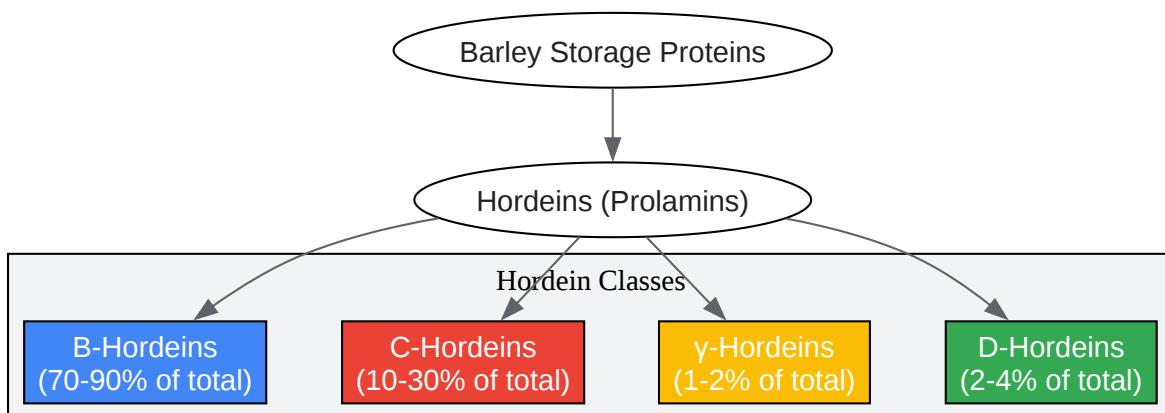
Experimental Workflow for Hordein Extraction



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Caption: Workflow for hordein extraction and purification.

Logical Relationship of Hordein Classes



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